molecular formula C13H18N2O3 B13241017 Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13241017
M. Wt: 250.29 g/mol
InChI Key: IOHGYSMQRMUPBZ-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a cyclopropyl group, an oxolane ring, and an ethyl ester functional group. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an oxolane-containing ester in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure with a different position of the carboxylate group.

    Methyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 1-cyclopropyl-3-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group and the oxolane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1639115-07-3

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values demonstrate its effectiveness:

Microorganism MIC (µmol/mL)
Staphylococcus aureus0.153
Escherichia coli0.124
Pseudomonas aeruginosa0.246
Candida albicans0.069
Candida tropicalis0.030

These results suggest that the compound is particularly effective against certain strains of bacteria and fungi, with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study reported that certain pyrazoles exhibited IC50_{50} values below 100 µM against breast cancer cell lines, indicating significant cytotoxicity .

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives can reduce inflammation markers in various cellular models. This compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the oxolan moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy. Modifications in the cyclopropyl group also affect the compound's interaction with biological targets, leading to variations in potency across different assays .

Case Studies

Several case studies highlight the compound's efficacy:

  • Antimicrobial Efficacy Against Resistant Strains : In a study evaluating resistance patterns, this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.125 µmol/mL.
  • Cytotoxicity Evaluation : In cytotoxicity assays using Vero cells, the compound exhibited low toxicity (CC50_{50} > 500 µM), indicating a favorable safety profile for further development .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 1-cyclopropyl-3-(oxolan-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-2-17-13(16)10-8-15(9-5-6-9)14-12(10)11-4-3-7-18-11/h8-9,11H,2-7H2,1H3

InChI Key

IOHGYSMQRMUPBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2CCCO2)C3CC3

Origin of Product

United States

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